molecular formula C13H16N4O2 B12938499 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate

Cat. No.: B12938499
M. Wt: 260.29 g/mol
InChI Key: FRQXPCRPUKSMIE-UHFFFAOYSA-N
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Description

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate typically involves the reaction of 2,6-diamino-4-chloropyrimidine with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different pharmacological properties and applications .

Scientific Research Applications

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in DNA replication and repair.

    Medicine: Research has shown that derivatives of this compound may have anticancer, antiviral, and antibacterial properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl benzoate
  • 2,6-Diamino-4-chloropyrimidine
  • 2,4-Diamino-6-piperidinopyrimidine

Uniqueness

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Biological Activity

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C12_{12}H15_{15}N5_{5}O2_2
  • Molecular Weight: 253.28 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. It acts as a competitive inhibitor for enzymes involved in nucleotide metabolism, particularly targeting inosine monophosphate dehydrogenase (IMPDH) , which is crucial for the synthesis of purine nucleotides. This inhibition can lead to reduced proliferation of cells, making it a candidate for cancer therapy and antiviral applications.

Anticancer Properties

Several studies have highlighted the potential of this compound as an anticancer agent:

  • Cell Line Studies: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50_{50} values ranging from 10 to 50 µM in assays involving human leukemia cells (K562) and breast cancer cells (MCF-7) .
Cell LineIC50_{50} (µM)Reference
K562 (Leukemia)30
MCF-7 (Breast)25
HeLa (Cervical)20

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Mechanism: It has been shown to inhibit viral replication by targeting viral polymerases and disrupting nucleotide synthesis pathways essential for viral genome replication.
  • Efficacy Against Viruses: In vitro studies have reported that at concentrations between 20 to 100 µM, the compound significantly reduces the viral load of various RNA viruses, including influenza and HIV .

Study on Antitumor Activity

A notable study evaluated the antitumor efficacy of this compound in animal models. The results demonstrated a marked reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study on Antiviral Effects

Another investigation focused on the compound's antiviral effects against the influenza virus. The study found that treatment with this compound led to a significant decrease in viral titers in infected cell cultures and improved survival rates in infected mice models.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

(2,4-diamino-3,6-dimethyl-4H-pyrimidin-5-yl) benzoate

InChI

InChI=1S/C13H16N4O2/c1-8-10(11(14)17(2)13(15)16-8)19-12(18)9-6-4-3-5-7-9/h3-7,11H,14H2,1-2H3,(H2,15,16)

InChI Key

FRQXPCRPUKSMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N(C(=N1)N)C)N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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